molecular formula C20H22N2O B14553699 1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole CAS No. 62214-11-3

1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole

Cat. No.: B14553699
CAS No.: 62214-11-3
M. Wt: 306.4 g/mol
InChI Key: GCFXDWZLFSNRKG-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique substitution pattern, which includes a methyl group at position 1, a 4-methylphenyl group at position 5, a phenyl group at position 3, and a propoxy group at position 4. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction typically proceeds under acidic or basic conditions, with the choice of solvent and temperature playing crucial roles in determining the yield and purity of the final product.

For industrial production, the synthesis may be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions, often employing hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl and methylphenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyrazole oxides, while reduction produces hydrazine derivatives.

Scientific Research Applications

1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole has found applications in several scientific research areas:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

    Medicine: The compound’s derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents, making it a valuable lead compound in drug discovery.

    Industry: It is employed in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole can be compared to other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-Amino-1,2,4-triazole: Employed as a herbicide and in the study of enzyme inhibition.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

62214-11-3

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-methyl-5-(4-methylphenyl)-3-phenyl-4-propoxypyrazole

InChI

InChI=1S/C20H22N2O/c1-4-14-23-20-18(16-8-6-5-7-9-16)21-22(3)19(20)17-12-10-15(2)11-13-17/h5-13H,4,14H2,1-3H3

InChI Key

GCFXDWZLFSNRKG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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